Cas no 885272-41-3 (5-THIOPHEN-3-YL-1H-INDAZOLE)
5-THIOPHEN-3-YL-1H-INDAZOLE Chemical and Physical Properties
Names and Identifiers
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- 5-THIOPHEN-3-YL-1H-INDAZOLE
- 5-(Thiophen-3-yl)-1H-indazole
- 5-(3-Thienyl)-1H-indazole (ACI)
- 885272-41-3
- DB-077442
- 5-Thiophen-3-yl-1H-indazole, AldrichCPR
- DTXSID00598290
- CS-0341791
- SCHEMBL2460992
- MFCD04114678
- AKOS024260678
- AB18787
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- MDL: MFCD04114678
- Inchi: 1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
- InChI Key: QXHLOLJGIKCFFR-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC(C3C=CSC=3)=CC=2)C=1
Computed Properties
- Exact Mass: 200.04100
- Monoisotopic Mass: 200.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 56.9Ų
Experimental Properties
- PSA: 56.92000
- LogP: 3.29140
5-THIOPHEN-3-YL-1H-INDAZOLE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-THIOPHEN-3-YL-1H-INDAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004321-1g |
5-(Thiophen-3-yl)-1H-indazole |
885272-41-3 | 97% | 1g |
$561.75 | 2023-08-31 | |
| Chemenu | CM150027-1g |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 97% | 1g |
$609 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-100mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 100mg |
2204.91CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-500mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 500mg |
6275.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-1g |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-5g |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-250mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 250mg |
3561.78CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0024-50mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 96% | 50mg |
1526.48CNY | 2021-05-08 | |
| TRC | T430485-5mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T430485-10mg |
5-Thiophen-3-yl-1H-indazole |
885272-41-3 | 10mg |
$ 70.00 | 2022-06-02 |
5-THIOPHEN-3-YL-1H-INDAZOLE Production Method
Production Method 1
5-THIOPHEN-3-YL-1H-INDAZOLE Raw materials
5-THIOPHEN-3-YL-1H-INDAZOLE Preparation Products
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5-THIOPHEN-3-YL-1H-INDAZOLE Related Literature
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-THIOPHEN-3-YL-1H-INDAZOLE
Comprehensive Overview of 5-THIOPHEN-3-YL-1H-INDAZOLE (CAS No. 885272-41-3): Properties, Applications, and Research Insights
5-THIOPHEN-3-YL-1H-INDAZOLE (CAS No. 885272-41-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features. The compound combines a thiophene moiety with an indazole core, creating a versatile scaffold for drug discovery and functional material design. Its molecular formula is C11H8N2S, with a molecular weight of 200.26 g/mol. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for small molecule inhibitors and heterocyclic building blocks has surged, driven by advancements in cancer immunotherapy and neurodegenerative disease research. 5-THIOPHEN-3-YL-1H-INDAZOLE fits perfectly into this landscape due to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. Computational studies suggest its potential bioisosteric replacement capabilities for drug optimization projects, making it a valuable tool for medicinal chemists working on structure-activity relationship (SAR) studies.
The compound's physicochemical properties have been extensively characterized. It typically appears as a white to off-white crystalline powder with a melting point range of 210-215°C. Its lipophilicity (LogP ≈ 2.8) and moderate aqueous solubility make it suitable for various formulation approaches. Recent QSAR modeling efforts have highlighted its potential as a lead compound in several therapeutic areas, particularly where thiophene-containing molecules have shown efficacy. The indazole-thiophene hybrid structure offers opportunities for selective targeting of enzymes involved in inflammatory pathways.
From a synthetic chemistry perspective, 5-THIOPHEN-3-YL-1H-INDAZOLE can be prepared through palladium-catalyzed cross-coupling reactions or cyclization strategies starting from appropriate precursors. The compound's stability under physiological conditions has been confirmed through ADMET profiling, showing promising metabolic stability in liver microsome assays. These characteristics position it as an attractive candidate for further preclinical development in various therapeutic programs.
Current research trends emphasize the importance of fragment-based drug design, where 5-THIOPHEN-3-YL-1H-INDAZOLE serves as an excellent starting point due to its balanced molecular complexity and druggability. Its structural features allow for straightforward medicinal chemistry optimization, addressing common challenges in hit-to-lead transitions. Several patent applications have emerged featuring derivatives of this core structure, particularly in the context of protein-protein interaction inhibitors and allosteric modulators.
The compound's potential extends beyond pharmaceutical applications. Materials scientists have explored its use in organic electronics due to the electron-rich thiophene unit and planar indazole system. Preliminary studies suggest possible applications in organic light-emitting diodes (OLEDs) or as charge transport materials. This dual applicability in both life sciences and materials science makes 5-THIOPHEN-3-YL-1H-INDAZOLE a particularly interesting subject for interdisciplinary research collaborations.
Quality control of 5-THIOPHEN-3-YL-1H-INDAZOLE typically involves HPLC purity analysis (>98%), mass spectrometry confirmation, and 1H/13C NMR characterization. Storage recommendations include protection from light at -20°C under inert atmosphere to maintain long-term stability. These rigorous specifications ensure reproducibility in research applications, addressing growing concerns about compound integrity in screening libraries and high-throughput screening campaigns.
As the scientific community continues to explore privileged structures in drug discovery, 5-THIOPHEN-3-YL-1H-INDAZOLE represents an important addition to the medicinal chemist's toolbox. Its combination of heteroaromatic systems offers multiple vectors for structure-based design, while its synthetic accessibility supports scalable production. Future research directions may focus on developing bioconjugates or exploring its potential in proteolysis targeting chimera (PROTAC) applications, reflecting the evolving needs of modern drug discovery paradigms.
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